

Application Note: Analytical Standardization and Protocol for Alexamorelin Met 1

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Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

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Executive Summary

Alexamorelin (Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH

) is a synthetic Growth Hormone Secretagogue (GHS) belonging to the GHRP class.[1] Due to its rapid in vivo metabolism, the parent compound is often undetectable in biological matrices (urine/serum) shortly after administration. Consequently, accurate doping control and pharmacokinetic studies rely on the identification of stable metabolites.[2]

Alexamorelin Met 1 is a critical analytical standard corresponding to the tetrapeptide fragment (D-2-Me-Trp)-Ala-Trp-(D-Phe). This metabolite represents the proteolytically stable core of the parent peptide, formed via N-terminal dipeptide cleavage (Ala-His) and C-terminal proteolysis. This guide details the physicochemical properties, sample preparation, and mass spectrometry protocols for the robust analysis of **Alexamorelin Met 1**.

Chemical Identity & Properties

Target Analyte: Alexamorelin Met 1[3][4]

- Chemical Name: L-Alanyl-L-tryptophyl-D-phenylalanine, N-(2-methyl-D-tryptophyl)- (Specific Fragment)

- Sequence: H-D-2-Me-Trp-Ala-Trp-D-Phe-OH (Note: C-terminal status may vary by vendor synthesis; typically free acid in metabolic degradation).

- Abbreviated Sequence: D-Mrp-Ala-Trp-D-Phe[3][4]

- Molecular Formula: C

H

N

O

(Calculated for the tetrapeptide core)

- Role: Major metabolic biomarker for Alexamorelin administration.

Parent Compound: Alexamorelin[2]

- Sequence: H-Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH

[1]

- Class: GH Secretagogue (Ghrelin mimetic)[2]

- Metabolic Instability: High susceptibility to serum peptidases (DPP-IV, aminopeptidases).

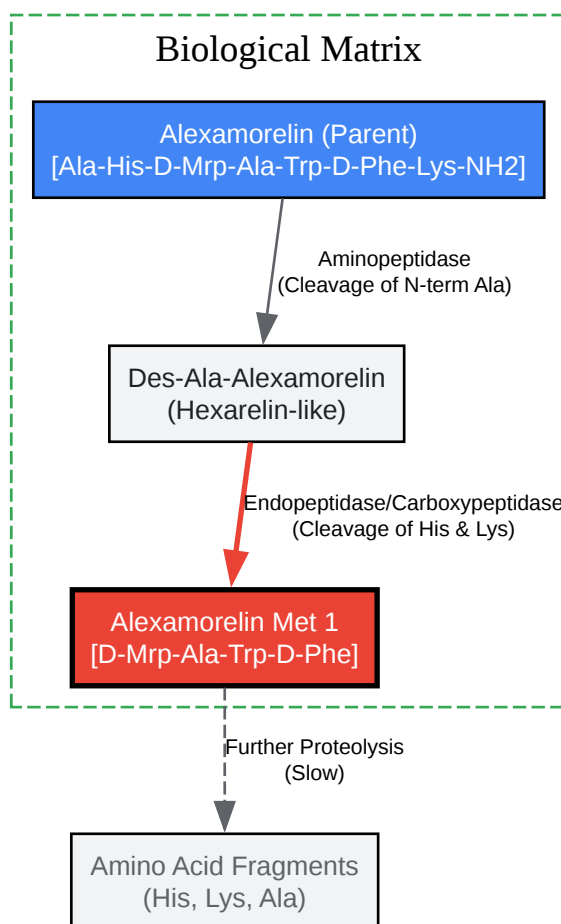
Structural Comparison Table

Feature	Alexamorelin (Parent)	Alexamorelin Met 1 (Standard)
Residues	7 (Heptapeptide)	4 (Tetrapeptide)
Sequence	Ala-His-D-Mrp-Ala-Trp-D-Phe-Lys-NH	D-Mrp-Ala-Trp-D-Phe
Key Modification	C-term Amidation (-NH)	Free Acid (-OH) or Amide (depending on cleavage)
Analytical Window	< 2-4 hours (Serum)	Extended (Urine/Serum)
Hydrophobicity	Moderate (Basic Lys/His residues)	High (Aromatic Trp/Phe rich)

Metabolic Pathway & Rationale

Understanding the formation of Met 1 is crucial for interpreting analytical data. The parent compound undergoes rapid degradation. The "Met 1" standard represents the hydrophobic core resistant to immediate further degradation.

Pathway Diagram (Graphviz)



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Caption: Proposed metabolic degradation pathway of Alexamorelin yielding the stable Met 1 biomarker.

Analytical Protocol: LC-MS/MS Workflow

Reagent Preparation

- Stock Solution: Dissolve 1 mg **Alexamorelin Met 1** standard in 1 mL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Caution: The peptide is hydrophobic; ensure complete dissolution. Sonicate if necessary. Store at -20°C.
- Internal Standard (ISTD): Use a deuterated analog (e.g., GHRP-4-d3 or Hexarelin-d3) at 100 ng/mL.

Sample Preparation (Urine/Plasma)

A Dilute-and-Shoot method is feasible for high-sensitivity instruments, but Solid Phase Extraction (SPE) is recommended for trace analysis (doping control).

Protocol: Weak Cation Exchange (WCX) SPE[5]

- Conditioning: Condition WCX cartridge (e.g., Oasis WCX 30mg) with 1 mL Methanol, then 1 mL Water.
- Loading: Acidify 2 mL urine with Formic Acid (to pH ~5) and spike with ISTD. Load onto cartridge.
- Washing:
 - Wash 1: 1 mL 5% NH₄OH in Water (Remove neutrals/acids).
 - Wash 2: 1 mL 20% Methanol (Remove hydrophobic interferences).
- Elution: Elute with 2 x 0.5 mL Methanol containing 2% Formic Acid. (Targeting the basic/hydrophobic peptide).
- Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Instrument: UHPLC coupled to Triple Quadrupole (QqQ) or Orbitrap (HRMS).

Chromatography:

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.[5]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
- Gradient:

- 0.0 min: 5% B
- 1.0 min: 5% B
- 6.0 min: 60% B (Slow gradient for peptide separation)
- 6.1 min: 95% B
- 8.0 min: 95% B
- Flow Rate: 0.3 - 0.4 mL/min.
- Column Temp: 40°C.

Mass Spectrometry (SRM/MRM Parameters):

- Ionization: ESI Positive Mode.
- Precursor Ion: Calculate based on [M+H]
or [M+2H]
.
- Note: The tetrapeptide (Trp-rich) often forms dominant doubly charged ions.
- Key Transitions (Example for Optimization):
 - Quantifier: Precursor -> Fragment (Immonium ion of Trp, m/z 159.09, or specific sequence ions).
 - Qualifier: Precursor -> Fragment (b-series or y-series ions).

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Ion Type
Alexamorelin Met 1	[Calc]	159.1	25-35	Trp Immonium
Alexamorelin Met 1	[Calc]	130.1	30-40	Indole
Alexamorelin Met 1	[Calc]	[Seq Specific]	Optimized	y-ion

Note: Exact m/z depends on the specific C-terminal state (acid vs amide) of the commercial standard. Always perform a product ion scan on the neat standard first.

Experimental Workflow Diagram



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Caption: Step-by-step analytical workflow for **Alexamorelin Met 1** quantification.

Interpretation & Quality Control

Identification Criteria (WADA/ISO Guidelines)

- Retention Time: The analyte peak must fall within $\pm 1\%$ (or ± 0.1 min) of the reference standard.
- Ion Ratio: The relative abundance of two diagnostic ion transitions must match the standard within established tolerance (e.g., $\pm 20\%$).
- Signal-to-Noise: Quantifier peak $S/N > 10$.

Troubleshooting Matrix Effects

- Issue: Ion suppression in urine samples.

- Solution: The high hydrophobicity of Met 1 (due to D-Mrp, Trp, Phe) allows it to elute later than many polar matrix interferences. Ensure the gradient holds at high organic % long enough to elute the peptide sharply.
- Verification: Use "Post-Column Infusion" of the standard while injecting a blank urine matrix to visualize suppression zones.

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